N-benzyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine
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Overview
Description
N-BENZYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE: is a complex organic compound that features a cyclohexane ring substituted with a benzyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The benzyl group can be introduced via nucleophilic substitution reactions, while the cyclohexane ring is often derived from cyclohexanone through reduction processes .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of N-BENZYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural ligands in biological systems. This interaction can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- N-BENZYL-1-(4-METHYLPHENYL)METHANAMINE
- N-BENZYL-1-PHENYLETHYLAMINE
- N-BENZYL-1-CYCLOHEXYLETHANAMINE
Uniqueness: N-BENZYL-1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXAN-1-AMINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other benzyl-substituted compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H25N5 |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-benzyl-1-[1-(4-methylphenyl)tetrazol-5-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C21H25N5/c1-17-10-12-19(13-11-17)26-20(23-24-25-26)21(14-6-3-7-15-21)22-16-18-8-4-2-5-9-18/h2,4-5,8-13,22H,3,6-7,14-16H2,1H3 |
InChI Key |
ATXFZJPBVSWNOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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